molecular formula C23H23ClN2O2 B11322058 N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide

N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11322058
M. Wt: 394.9 g/mol
InChI Key: CAKUCRHUUBPGSM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.

    Attachment of the Dimethylphenoxy Group: The chlorobenzyl intermediate is then reacted with 2,3-dimethylphenol under basic conditions to form the dimethylphenoxy derivative.

    Formation of the Pyridinyl Group: The dimethylphenoxy derivative is further reacted with 2-pyridinecarboxylic acid or its derivatives to introduce the pyridinyl group.

    Formation of the Propanamide Backbone: Finally, the intermediate is reacted with propanoyl chloride or propanoic acid under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide backbone.

    N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23ClN2O2/c1-16-9-8-12-21(17(16)2)28-18(3)23(27)26(22-13-6-7-14-25-22)15-19-10-4-5-11-20(19)24/h4-14,18H,15H2,1-3H3

InChI Key

CAKUCRHUUBPGSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C

Origin of Product

United States

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